3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Description
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at position 3 and a trifluoromethyl (-CF₃) group at position 4. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic structure comprising fused pyrazole and pyridine rings, offering a rigid framework for molecular interactions. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing -CF₃ group improves metabolic stability and lipophilicity, critical for pharmaceutical applications .
Properties
Molecular Formula |
C8H4BrF3N2 |
|---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-14-2-1-5(3-7(6)14)8(10,11)12/h1-4H |
InChI Key |
JHMVNQCVDISURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazolo[1,5-a]pyridine Derivatives
A key step in synthesizing 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is the selective bromination of the pyrazolo[1,5-a]pyridine core, particularly at the 3-position, while maintaining the trifluoromethyl group at the 5-position.
- Starting Material : The precursor often used is 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one or related pyrazolo[1,5-a]pyridine derivatives.
- Reaction Conditions : Bromination is typically performed in dichloromethane (CH2Cl2) under an inert argon atmosphere at room temperature for approximately 12 hours.
- Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate mixtures.
- Isolation : After completion, solvent evaporation under reduced pressure followed by silica gel column chromatography yields the brominated product as a solid with high purity and yields around 90% or higher.
- Example : In one study, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was brominated to afford the corresponding 3-bromo derivative in 94% yield with a melting point of 209–211 °C.
C–O Bond Activation and Amination/Thiolation at the 5-Position
The functionalization at the 5-position (bearing the trifluoromethyl group) can be achieved via nucleophilic substitution strategies involving C–O bond activation, which is crucial for introducing amino or thiol groups.
- Activation Reagent : Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) is used to activate the C–O bond of the lactam function in the pyrazolo[1,5-a]pyridine ring.
- Procedure :
- The brominated pyrazolo[1,5-a]pyridine derivative is dissolved in 1,4-dioxane.
- Triethylamine (Et3N) is added as a base (3 equivalents).
- The mixture is stirred at room temperature for 2 hours to activate the C–O bond.
- Subsequently, the corresponding amine or thiol nucleophile (1.5 equivalents) is added.
- The reaction mixture is heated to 110 °C and stirred for 12 hours.
- Outcome : This results in the substitution of the hydroxyl or lactam oxygen by the nucleophile, producing 5-amino or 5-thiol derivatives with the bromine substituent retained at the 3-position.
- Yields : This method typically yields products in good to excellent yields (up to 91% over two steps when combined with Suzuki–Miyaura coupling).
Suzuki–Miyaura Cross-Coupling at the 3-Position
The bromine at the 3-position is a versatile handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, allowing the introduction of various aryl or heteroaryl groups.
- Catalysts and Conditions : Commonly used palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like 1,4-dioxane or aqueous mixtures.
- Sequence : The cross-coupling can be performed either before or after the amination at the 5-position.
- Yields and Purification : The sequence starting with amination followed by Suzuki coupling (Path A) affords better yields (~91%) compared to the reverse order (Path B, ~77%) due to easier purification and fewer side reactions.
- One-Pot Strategy : Attempts to combine both steps in a one-pot reaction have been less successful due to debromination side reactions in the presence of triethylamine and morpholine.
Pericyclic Reactions for Pyrazolo[1,5-a]pyrimidines
Although focused on pyrazolo[1,5-a]pyrimidines, pericyclic reactions such as [4 + 2] cycloadditions have been employed to construct fused pyrazolo ring systems.
- Mechanism : Starting from N-propargylic sulfonylhydrazones and sulfonyl azides, copper(I)-catalyzed click reactions form triazoles, which undergo intramolecular Diels–Alder reactions to yield the fused heterocycle.
- Application : This approach is scalable and can be adapted for pyrazolo[1,5-a]pyridine derivatives with appropriate modifications.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Product Features | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of pyrazolo[1,5-a]pyridine | Br2 or brominating agent in CH2Cl2, argon, RT, 12 h | 3-Bromo derivative | ~94 | High selectivity for 3-position bromination |
| 2 | C–O bond activation and nucleophilic substitution | PyBroP (1.3 equiv.), Et3N (3 equiv.), 1,4-dioxane, RT 2 h + amine/thiol, 110 °C 12 h | 5-Amino or 5-thiol substituted | Up to 91 (combined steps) | Efficient for 5-position functionalization |
| 3 | Suzuki–Miyaura cross-coupling | Pd catalyst, base (K2CO3), 1,4-dioxane, reflux | Aryl/heteroaryl substitution at 3-position | 77–91 | Path A (amination then coupling) preferred |
| 4 | Cross-dehydrogenative coupling | 1,3-dicarbonyl + N-amino-2-iminopyridine, EtOH, AcOH, O2, 130 °C, 18 h | Pyrazolo[1,5-a]pyridine core | Variable | Alternative route to pyrazolo cores |
| 5 | Pericyclic [4 + 2] cycloaddition | N-propargylic sulfonylhydrazone + sulfonyl azide, CuCl catalyst | Fused pyrazolo derivatives | Scalable | Applicable to related heterocycles |
Professional Notes and Research Insights
- The use of PyBroP for C–O bond activation is a modern and efficient method enabling direct amination or thiolation without prior protection/deprotection steps.
- The sequence of functionalization steps significantly affects yield and purity; performing amination before Suzuki coupling avoids complications from unprotected lactam groups.
- Debromination side reactions in one-pot procedures highlight the need for careful base and nucleophile selection to maintain bromine functionality.
- The trifluoromethyl group at the 5-position enhances the compound’s chemical stability and modulates electronic properties, which is beneficial for subsequent derivatizations.
- Cross-dehydrogenative coupling offers a green chemistry approach by avoiding pre-functionalized substrates but may require optimization for specific substitutions like bromine and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions:
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. For example, it can inhibit the activity of TRKs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 5
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyridine Derivatives
Key Observations :
- Bromine at Position 3 : Enhances cross-coupling reactivity, enabling diversification into bioactive molecules (e.g., kinase inhibitors) .
- -CF₃ at Position 5 : Improves metabolic stability compared to -OH or -COOCH₃, making it favorable for drug design .
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives are prominent in kinase inhibitor development. For example:
- CDK2 Inhibitors: Derivatives with bromine at position 3 and aryl groups at position 5 (e.g., biphenyls) show nanomolar IC₅₀ values. The -CF₃ group may enhance binding affinity through hydrophobic interactions .
- PDE4B Inhibitors : Compound 18 (a pyrazolo[1,5-a]pyridine derivative with -CF₃) exhibits PDE4B IC₅₀ = 0.47 μM, highlighting the role of electron-withdrawing groups in enzyme inhibition .
Biological Activity
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, particularly targeting various kinases involved in cancer progression.
- Molecular Formula : C7H4BrF3N2
- Molecular Weight : 251.02 g/mol
- Melting Point : 55°C
Synthesis
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by trifluoromethylation. Recent methodologies highlight the use of microwave-assisted reactions to enhance yield and reduce reaction time .
Anticancer Properties
Recent studies have demonstrated that compounds related to 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine exhibit significant anticancer activities. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as potent inhibitors of various kinases implicated in cancer cell proliferation and survival.
- Case Study : A series of pyrazolo[1,5-a]pyrimidines were evaluated for their inhibitory effects on Pim1 kinase, with IC50 values ranging from 18 nM to 27 nM. This suggests a strong potential for these compounds in prostate cancer treatment due to the overexpression of Pim1 in tumor cells .
Enzyme Inhibition
The compound has also been identified as a selective inhibitor of Casein Kinase 2 (CK2), which plays a crucial role in cell growth and survival signaling pathways.
- Research Findings : In vitro studies reported IC50 values for CK2 inhibition at approximately 8 nM, indicating high potency. Moreover, these compounds showed minimal cytotoxicity across various cancer cell lines, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group at the 5-position significantly enhances the biological activity of pyrazolo[1,5-a]pyridines. The presence of this electronegative group appears to improve binding affinity towards target enzymes by modulating electronic properties and sterics.
| Compound | Position | Activity (IC50) | Target |
|---|---|---|---|
| 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine | 5 | 8 nM | CK2 |
| Related Compound A | 3 | 18 nM | Pim1 |
| Related Compound B | 3 | 27 nM | Pim1 |
The mechanism by which 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine exerts its biological effects primarily involves the inhibition of specific kinases that are overexpressed in cancer cells. By blocking these kinases, the compound disrupts critical signaling pathways that promote cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
